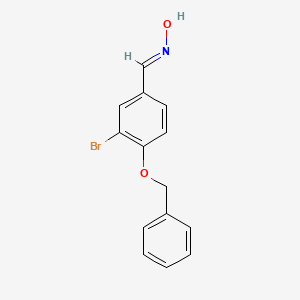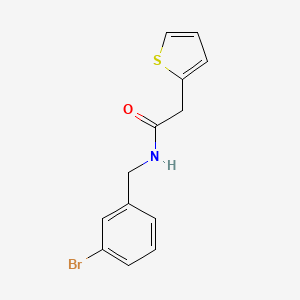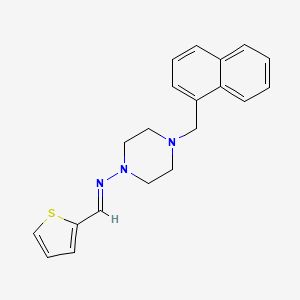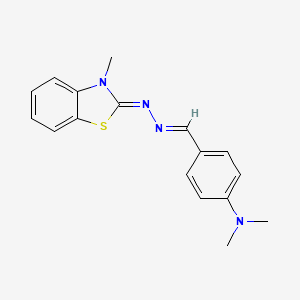
4-(benzyloxy)-3-bromobenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation is a key method for synthesizing substituted 2-bromobenzaldehydes. This method involves a three-step sequence with O-Methyloxime serving as a directing group (Dubost et al., 2011).
Molecular Structure Analysis
- The title compound, C14H11BrN2O2, synthesized from 4-hydroxybenzaldehyde and 3-bromobenzohydrazide, features a dihedral angle between its two benzene rings, contributing to its molecular structure (Yang et al., 2008).
Chemical Reactions and Properties
- 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, demonstrating the versatility in creating various derivatives (Bi, 2014).
Physical Properties Analysis
- The synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation reaction highlights the compound's physical properties and the influence of reaction conditions on yield (Yong-zhong, 2011).
Chemical Properties Analysis
- The compound's chemical properties can be deduced from its reactivity in various chemical reactions. For instance, the coupling reactions of bromobenzaldehydes with 3,4-di(tert-butyldimethylsilyloxy)-1-alkene to synthesize (3,4-dihydroxyalkenyl)benzaldehydes highlight its chemical versatility (Nokami et al., 1998).
科学的研究の応用
Selective Bromination and Synthesis
A pivotal application involves the selective ortho-bromination of benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes. This process utilizes a palladium-catalyzed C-H activation, where O-Methyloxime acts as a directing group. Such methodologies are crucial for the efficient synthesis of complex organic molecules and intermediates in pharmaceuticals and agrochemicals (Dubost et al., 2011).
Oxidation Processes
Another significant application is observed in the selective oxidation of toluenes to benzaldehydes, a process catalyzed by cerium(III), hydrogen peroxide, and bromide ion. This reaction pathway highlights the utility of bromination and subsequent oxidation steps in organic synthesis, particularly in the transformation of simple hydrocarbons to more functionalized compounds (Auty et al., 1997).
Catalytic Oxyfunctionalization
The remote benzylic C(sp3)–H oxyfunctionalization directed by a hindered para-hydroxyl group is another notable application. This process, catalyzed by Cu(OAc)2 under ligand- and additive-free conditions, facilitates the conversion of various 4-hydroxy compounds into aromatic carbonyl compounds. Such transformations are invaluable in the synthesis of fine chemicals and pharmaceutical intermediates, especially given the environmental benefits of using ambient air as the terminal oxidant (Jiang et al., 2014).
Unforeseen Bromination Products
Research also highlights the unforeseen formation of brominated benzaldehyde derivatives during bromination reactions, which underscores the complexity and unpredictability of chemical reactions involving halogenated compounds. Such findings are crucial for understanding reaction mechanisms and optimizing synthetic routes (Otterlo et al., 2004).
Material Science Applications
In material science, the compound finds application in the synthesis of advanced materials, such as flame-retardant epoxy resins. The incorporation of phosphorus-containing compounds, derived from brominated precursors, into epoxy resins enhances their flame retardance and thermal stability, which is essential for electronic applications (Wang & Shieh, 1998).
作用機序
The mechanism of action of oximes involves the competition between oxygen and nitrogen to act as a nucleophile . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Safety and Hazards
将来の方向性
Recent developments in the field of oximes focus on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . There is also interest in the development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches .
特性
IUPAC Name |
(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-13-8-12(9-16-17)6-7-14(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVLOIZHANQTKJ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)
![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)



![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)